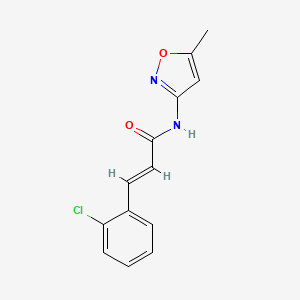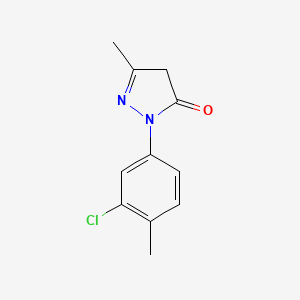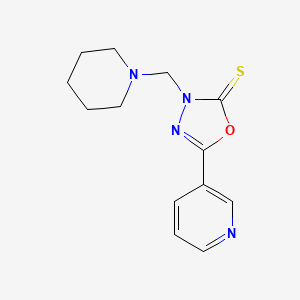
N-(2,4-dimethylphenyl)-N'-isobutylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-isobutylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different areas of research.
作用機序
N-(2,4-dimethylphenyl)-N'-isobutylthiourea acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has the ability to chelate metals such as iron and copper, which can contribute to oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been shown to have a protective effect against oxidative stress in various cell types, including neurons, cardiomyocytes, and endothelial cells. It has also been shown to improve mitochondrial function and reduce inflammation. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been studied for its potential to prevent or mitigate the effects of neurodegenerative diseases, cardiovascular diseases, and cancer.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for research purposes. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has a high antioxidant capacity and can protect against oxidative stress in various cell types. However, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-isobutylthiourea. One potential area of study is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has potential applications in cancer research, as it has been shown to inhibit tumor growth and metastasis. Overall, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has significant potential for use in various areas of scientific research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
N-(2,4-dimethylphenyl)-N'-isobutylthiourea can be synthesized through the reaction of 2,4-dimethylphenyl isothiocyanate with isobutylamine in the presence of a catalyst such as triethylamine. The reaction yields N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a white crystalline solid with a high yield and purity.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been widely used in scientific research for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various cell types. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has also been used in the study of neurodegenerative diseases, cardiovascular diseases, and cancer.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXFOOGBZDMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)


![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)
